N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O2S with a molecular weight of 461.58 g/mol. The compound features a pyrazolo-pyrimidine core structure that is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anticancer activity. For instance, the pyrazolo[4,3-d]pyrimidine scaffold has been linked to the inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
A study investigating the effects of similar pyrazolo compounds on cancer cell lines demonstrated a reduction in cell viability and induction of apoptosis through the activation of caspase pathways. The compound was tested against HT29 (colorectal cancer) and DU145 (prostate cancer) cell lines using the MTT assay, showing promising results in inhibiting cell growth and promoting cell death .
Enzyme Inhibition
N-benzyl derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression. For example, some compounds have shown inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers.
Research Findings:
In vitro studies revealed that modifications in the benzyl group significantly affected the potency of enzyme inhibition. The introduction of various substituents on the pyrazolo ring enhanced selectivity and efficacy against target enzymes .
Pharmacokinetics
Understanding the pharmacokinetics of N-benzyl derivatives is essential for evaluating their therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).
Parameter | Value |
---|---|
Bioavailability | 86% |
Clearance (mL/min/kg) | 54 |
Volume of Distribution (L/kg) | 2.0 |
Half-life (h) | 0.9 |
These parameters suggest that the compound has favorable bioavailability and moderate clearance rates, making it a candidate for further development .
The biological activity of N-benzyl derivatives can be attributed to their interaction with cellular targets:
- Inhibition of Kinases : Compounds like N-benzyl derivatives inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to induce G1 or G2/M phase arrest in cancer cells, preventing their proliferation.
Propriétés
IUPAC Name |
N-benzyl-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-3-30-23-22(18(2)28-30)27-25(29(24(23)32)15-14-19-10-6-4-7-11-19)33-17-21(31)26-16-20-12-8-5-9-13-20/h4-13H,3,14-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHTIISDLPIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.